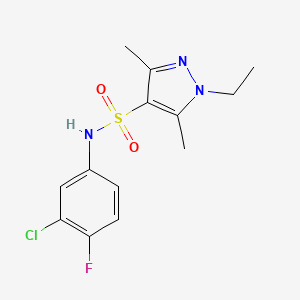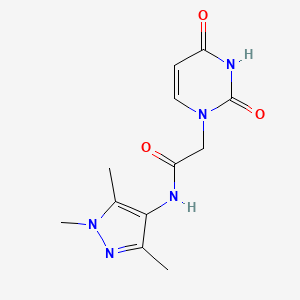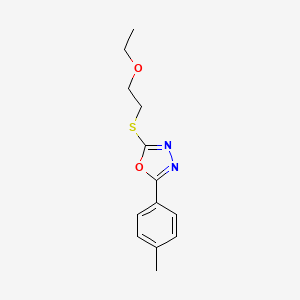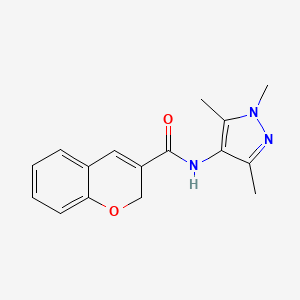![molecular formula C13H14BrN3O B7522811 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B7522811.png)
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the reaction of 4-bromoacetophenone with piperidine and a suitable oxadiazole precursor. One common method involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a nitrile with a hydrazine derivative under acidic conditions.
Coupling with Piperidine: The oxadiazole intermediate is then coupled with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxadiazole derivatives with altered electronic properties.
Coupling Products:
Scientific Research Applications
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzil: Another brominated aromatic compound with different electronic properties.
Pyridine Derivatives: Compounds with similar heterocyclic structures but different functional groups.
Phenoxy Acetamide Derivatives: Compounds with similar pharmacological activities but different core structures.
Uniqueness
2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its combination of a piperidine ring, an oxadiazole ring, and a bromophenyl group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZAJHYDXKIHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7522739.png)
![2-(3-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7522741.png)

![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 6-oxo-1H-pyridazine-3-carboxylate](/img/structure/B7522748.png)


![3-Phenyl-5-[[4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7522768.png)
![[2-(4-chloroanilino)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7522776.png)
![Ethyl 4-[3-[(4-fluorophenyl)sulfonylamino]propanoyl]piperazine-1-carboxylate](/img/structure/B7522790.png)
![[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7522797.png)
![2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-propan-2-ylbenzamide](/img/structure/B7522813.png)
![N-[4-(benzo[e][1]benzofuran-2-carbonyl)phenyl]methanesulfonamide](/img/structure/B7522816.png)
![Dimethyl 2-[[2-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]oxyacetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B7522827.png)
